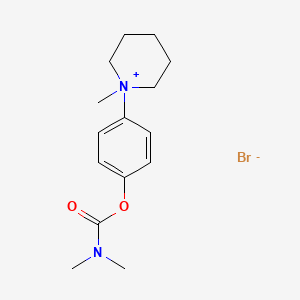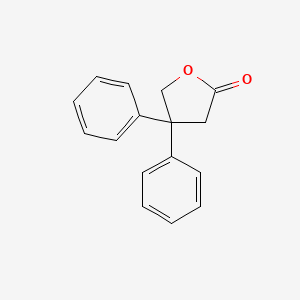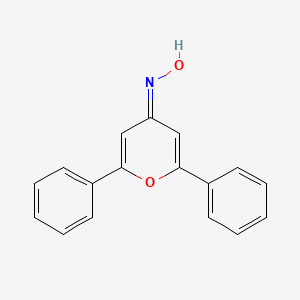
Dihydro-2,4-diethyl-2,5-dimethyl-3(2H)furanone semicarbazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dihydro-2,4-diethyl-2,5-dimethyl-3(2H)furanone semicarbazone is a chemical compound that belongs to the class of furanones Furanones are known for their diverse applications in various fields, including chemistry, biology, and industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dihydro-2,4-diethyl-2,5-dimethyl-3(2H)furanone semicarbazone typically involves the reaction of dihydro-2,4-diethyl-2,5-dimethyl-3(2H)furanone with semicarbazide. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the semicarbazone derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form.
Análisis De Reacciones Químicas
Types of Reactions
Dihydro-2,4-diethyl-2,5-dimethyl-3(2H)furanone semicarbazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives of the compound.
Aplicaciones Científicas De Investigación
Dihydro-2,4-diethyl-2,5-dimethyl-3(2H)furanone semicarbazone has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of dihydro-2,4-diethyl-2,5-dimethyl-3(2H)furanone semicarbazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma properties and used in the food industry.
2,5-Dimethyl-4-methoxy-3(2H)-furanone: Another furanone derivative with applications in flavor and fragrance.
4,5-Dihydro-2-methylfuran-3(2H)-one: Used as a flavoring agent and in various industrial applications.
Uniqueness
Dihydro-2,4-diethyl-2,5-dimethyl-3(2H)furanone semicarbazone is unique due to its specific structural features and the presence of the semicarbazone group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
73839-67-5 |
|---|---|
Fórmula molecular |
C11H21N3O2 |
Peso molecular |
227.30 g/mol |
Nombre IUPAC |
[(Z)-(2,4-diethyl-2,5-dimethyloxolan-3-ylidene)amino]urea |
InChI |
InChI=1S/C11H21N3O2/c1-5-8-7(3)16-11(4,6-2)9(8)13-14-10(12)15/h7-8H,5-6H2,1-4H3,(H3,12,14,15)/b13-9- |
Clave InChI |
FYHIWUGCIMOMKF-LCYFTJDESA-N |
SMILES isomérico |
CCC\1C(OC(/C1=N\NC(=O)N)(C)CC)C |
SMILES canónico |
CCC1C(OC(C1=NNC(=O)N)(C)CC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


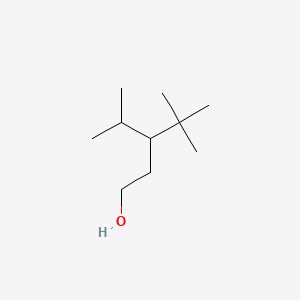

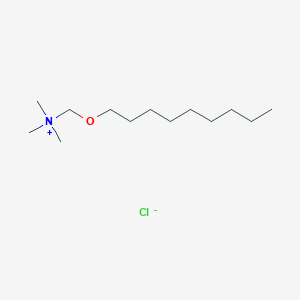
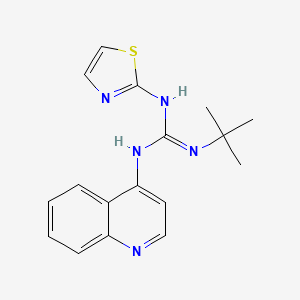
![10-(Aminomethyl)-8,9-dihydropyrido[1,2-a]indol-6(7H)-one](/img/structure/B14458485.png)
phosphanium bromide](/img/structure/B14458486.png)
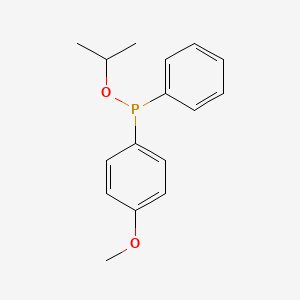

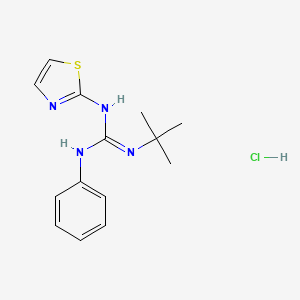
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 7-oxide](/img/structure/B14458509.png)
